molecular formula C13H10BClF2O3 B1602392 (3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid CAS No. 870778-99-7

(3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid

Cat. No.: B1602392
CAS No.: 870778-99-7
M. Wt: 298.48 g/mol
InChI Key: VJXYERSPXBFRTA-UHFFFAOYSA-N
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Description

(3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C13H10BClF2O3 and its molecular weight is 298.48 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-[(2-chlorophenyl)methoxy]-2,6-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BClF2O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXYERSPXBFRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584646
Record name {3-[(2-Chlorophenyl)methoxy]-2,6-difluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870778-99-7
Record name B-[3-[(2-Chlorophenyl)methoxy]-2,6-difluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870778-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2-Chlorophenyl)methoxy]-2,6-difluorophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Boronic acids are capable of forming reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted lewis base donors (alcohol, amine, carboxylate). This suggests that 2,6-Difluoro-3-(2’-chlorobenzyl)oxy)phenylboronic acid may interact with its targets in a similar manner.

Biochemical Pathways

Boronic acids are widely used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound may be involved in similar biochemical pathways.

Result of Action

Boronic acids are known to bind to active site serines and are part of inhibitors for certain enzymes. This suggests that 2,6-Difluoro-3-(2’-chlorobenzyl)oxy)phenylboronic acid may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic acids can be influenced by air and moisture. .

Biological Activity

(3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid, with the CAS number 870778-99-7, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a difluorophenyl group and a chlorobenzyl ether moiety, which may influence its interaction with biological targets.

  • Molecular Formula : C13H11BClF2O3
  • Molecular Weight : 280.49 g/mol
  • Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Biological Activity Overview

Boronic acids, including this compound, have been studied for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids as inhibitors of cancer-related enzymes. Specifically, compounds similar to this compound have been investigated for their ability to inhibit tyrosine kinases and proteasomes:

  • Tyrosine Kinase Inhibition : Research indicates that boronic acids can act as competitive inhibitors of tyrosine kinases involved in cancer progression. For example, studies have shown that modifications to the boronic acid moiety can enhance selectivity and potency against specific kinase targets .
  • Proteasome Inhibition : The ability of boronic acids to interact with the proteasome pathway suggests potential applications in treating cancers that are dependent on this pathway for protein degradation. Compounds with similar structures have demonstrated effectiveness in preclinical models .

Antimicrobial Activity

Boronic acids have also been recognized for their antimicrobial properties:

  • Inhibition of Biofilm Formation : Studies have demonstrated that certain boronic acids can inhibit the formation of biofilms by pathogenic bacteria. This is particularly relevant in treating infections caused by biofilm-forming organisms like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the ability of boronic acids to disrupt bacterial cell wall synthesis and function as β-lactamase inhibitors, enhancing the efficacy of β-lactam antibiotics against resistant strains .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Case Study 1 : A study on a related boronic acid showed significant inhibition of Klebsiella pneumoniae carbapenemases, suggesting potential use in treating multi-drug resistant infections .
  • Case Study 2 : Another investigation focused on the use of boronic acid derivatives in combination therapies for cancer treatment, demonstrating enhanced efficacy when used alongside conventional chemotherapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeCompound TypeMechanism/EffectReference
AnticancerTyrosine Kinase InhibitorCompetitive inhibition
Antimicrobialβ-lactamase InhibitorDisruption of cell wall synthesis
Biofilm InhibitionBiofilm DisruptorPrevents biofilm formation
Proteasome InhibitionProteasome InhibitorDisruption of protein degradation pathways

Preparation Methods

General Synthetic Strategy

The preparation of (3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid generally follows a multi-step approach:

  • Step 1: Synthesis of 2,6-Difluorophenylboronic Acid Intermediate
    The 2,6-difluorophenylboronic acid moiety is commonly synthesized via palladium-catalyzed borylation of aryl halides or through lithiation-borylation sequences. For example, 2,6-difluorophenylboronic acid can be prepared efficiently by palladium-catalyzed coupling of 2,6-difluorophenyl halides with bis(pinacolato)diboron under mild conditions, yielding high purity boronic acid derivatives.

  • Step 2: Introduction of the 2-Chlorobenzyl Ether Group
    The 2-chlorobenzyl ether substituent is introduced by etherification of the phenolic hydroxyl group at the 3-position of the difluorophenyl ring. This can be achieved by nucleophilic substitution using 2-chlorobenzyl halides under basic conditions or via palladium-catalyzed coupling reactions with suitable precursors.

  • Step 3: Final Purification and Characterization
    After the coupling and functionalization steps, the product is purified by column chromatography or recrystallization to obtain the boronic acid in pure form. Characterization is typically performed using NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Reaction Conditions and Catalysts

Based on analogous boronic acid syntheses and related difluorophenylboronic acid derivatives, the following reaction conditions are typical:

Parameter Description
Catalyst Pd(0) complexes such as tris-(dibenzylideneacetone)dipalladium(0) or Pd(PPh3)4
Ligand Tri-tert-butylphosphine or triphenylphosphine
Base Potassium fluoride (KF), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3)
Solvent Tetrahydrofuran (THF), dioxane, toluene, or mixed aqueous-organic solvents
Temperature 20–90 °C, commonly around 60–80 °C
Reaction Time 2–19 hours depending on substrate and catalyst system
Atmosphere Inert gas (nitrogen or argon) to avoid oxidation

For instance, the synthesis of 2,6-difluorophenylboronic acid involves stirring a mixture of the aryl halide, potassium fluoride, Pd(0) catalyst, and tri-tert-butylphosphine ligand in tetrahydrofuran-water mixture at 60 °C for 2 hours, yielding 87% of the product after purification.

Example Experimental Procedure (Adapted)

  • To a nitrogen-purged solution of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate (6.00 g, 20.1 mmol) in tetrahydrofuran-water (10:1, 66 mL), add 2,6-difluorophenylboronic acid (3.80 g, 24.1 mmol) and potassium fluoride (3.5 g, 60.3 mmol).
  • Add tris-(dibenzylideneacetone)dipalladium(0) (1.80 g, 2.01 mmol) and tri-tert-butylphosphine (8.4 g, 4.02 mmol) under nitrogen atmosphere.
  • Stir the reaction mixture at 60 °C for 2 hours.
  • After cooling, concentrate the solution and extract with ethyl acetate.
  • Dry the organic layer over anhydrous magnesium sulfate and remove solvent under reduced pressure.
  • Purify the residue by silica gel column chromatography (ethyl acetate:hexane = 1:5) to obtain the boronic acid derivative as a solid.

Research Findings on Yield and Purity

  • Yields for such palladium-catalyzed coupling reactions typically range from 59% to 87%, depending on the substrate and reaction parameters.
  • The presence of electron-withdrawing fluorine substituents often enhances the stability of boronic acids and can improve coupling efficiency.
  • The choice of ligand and base significantly influences the selectivity and yield of the reaction, with bulky phosphine ligands like tri-tert-butylphosphine promoting higher yields and cleaner reactions.

Comparative Table of Preparation Parameters for Related Boronic Acids

Compound Catalyst & Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
2,6-Difluorophenylboronic acid Pd2(dba)3, tri-tert-butylphosphine Potassium fluoride THF/H2O (10:1) 60 2 87 High purity, column chromatography purified
(2-(Methoxymethyl)phenyl)boronic acid Pd(OAc)2, triphenylphosphine Sodium carbonate Propan-1-ol/H2O 80 19 59 Microwave-assisted synthesis, prep HPLC purified
Arylboronic acid derivatives Pd(PPh3)4, PCy3·HBF4 Cs2CO3 Toluene/H2O 80 5 57-96 Dual arylation, selective C(sp2)-C(sp3) coupling

Notes on Specific Challenges and Optimizations

  • The chlorobenzyl ether substituent requires mild conditions to avoid dehalogenation or cleavage during the boronic acid synthesis.
  • Microwave-assisted heating can accelerate coupling reactions and improve yields for complex arylboronic acids.
  • The use of water-organic solvent mixtures facilitates solubilization of inorganic bases and reagents, enhancing catalytic efficiency.
  • Purification methods such as reversed-phase preparative HPLC or silica gel chromatography are essential to isolate high-purity boronic acid compounds suitable for further synthetic applications.

Q & A

Q. What are the recommended synthetic routes for preparing (3-((2-chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. A plausible approach includes:

  • Step 1: Introducing fluorine atoms via electrophilic fluorination or directed ortho-metalation (DoM) strategies.
  • Step 2: Installing the 2-chlorobenzyloxy group through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
  • Step 3: Boronation via Miyaura borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst .
    Key Considerations:
    • Use anhydrous conditions to prevent boronic acid hydrolysis.
    • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (e.g., ethanol/water) .

Q. How should researchers characterize this compound to confirm purity and structure?

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), CH2 of benzyloxy group (δ 4.5–5.5 ppm), and fluorine splitting patterns.
    • ¹⁹F NMR: Confirm fluorine positions (δ -110 to -120 ppm for aryl-F).
    • ¹¹B NMR: Verify boronic acid moiety (δ 25–35 ppm) .
  • HPLC-MS: Assess purity (>98% by area under the curve) and molecular ion peak (M+H⁺) .
  • Melting Point: Compare with structurally similar boronic acids (e.g., 216–218°C for 3-fluorophenylboronic acid) .

Q. What are the stability and handling protocols for this boronic acid?

  • Storage: Store at 0–6°C under inert atmosphere (argon) to minimize oxidation and protodeboronation .
  • Decomposition Risks:
    • Moisture: Hydrolyzes to phenol derivatives; use molecular sieves in storage vials.
    • Oxygen: Forms boroxines; degas solvents and work under N2 .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (F, Cl) influence its reactivity in Suzuki-Miyaura cross-coupling?

The 2,6-difluoro groups enhance electrophilicity of the boronic acid, accelerating transmetalation but may sterically hinder catalyst access. The 2-chlorobenzyloxy group introduces steric bulk, potentially reducing coupling efficiency. Methodological Optimization:

  • Ligand Screening: Bulky ligands (SPhos, RuPhos) improve yields with sterically hindered substrates.
  • Solvent Effects: Use THF/H2O mixtures for solubility without competing hydrolysis .
    Data Example:
Catalyst SystemYield (%)Side Products
Pd(OAc)₂/SPhos82<5% deboronation
PdCl₂(dppf)6812% homocoupling

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated boronic acids?

  • Systematic Variables:
    • pH Sensitivity: Fluorine substituents alter pKa of the boronic acid (measure via titration).
    • Solvent Polarity: Polar aprotic solvents (DMF) stabilize boronate intermediates .
  • Case Study: Conflicting aryl-F activation reports may arise from competing protodeboronation pathways; monitor via ¹⁹F NMR kinetics .

Q. What computational methods are suitable for predicting its reactivity in novel reactions?

  • DFT Calculations: Model transition states for cross-coupling (e.g., B3LYP/6-31G* level).
  • Molecular Dynamics: Simulate solvent effects on boronate stability.
  • SAR Analysis: Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Q. How can reaction conditions be optimized for scalability in multistep syntheses?

  • DoE (Design of Experiments): Vary temperature, catalyst loading, and stoichiometry to identify robust conditions.
  • In Situ Monitoring: Use ReactIR or HPLC to track intermediate formation and byproducts.
  • Case Example: A 15% increase in yield was achieved by switching from Pd(PPh₃)₄ to XPhos ligand in THF/H2O (v/v 4:1) at 80°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid
Reactant of Route 2
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(3-((2-Chlorobenzyl)oxy)-2,6-difluorophenyl)boronic acid

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